1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate

Analgesic Opioid Antagonist Structure-Activity Relationship

Researchers studying opioid receptor pharmacology require structurally defined antagonist probes to complement agonist tools like prodilidine. The N-allyl substitution on this 3-aryl-3-pyrrolidinol scaffold confers antagonist properties distinct from N-methyl analogs, rendering simple analog interchange scientifically unsound. • Enables systematic SAR studies comparing N-allyl vs. N-methyl substitution effects on opioid receptor binding and functional activity. • MW 273.37, LogP 3.05 - favorable BBB penetration profile for CNS target research. • Serves as a lead scaffold for developing non-addictive analgesics targeting opioid receptor antagonism.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 102280-71-7
Cat. No. B024774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate
CAS102280-71-7
Synonyms1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCN(C1C)CC=C)C2=CC=CC=C2
InChIInChI=1S/C17H23NO2/c1-4-12-18-13-11-17(14(18)3,20-16(19)5-2)15-9-7-6-8-10-15/h4,6-10,14H,1,5,11-13H2,2-3H3
InChIKeyNRNQVJYBJWYAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol Propionate: Overview


1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS 102280-71-7) is a heterocyclic organic compound belonging to the 3-aryl-3-pyrrolidinol propionate ester class [1]. Its molecular structure features a pyrrolidine core substituted at the 1-position with an allyl group, at the 2-position with a methyl group, and at the 3-position with a phenyl ring and a propionate ester moiety . The compound has the molecular formula C₁₇H₂₃NO₂ and a molecular weight of 273.37 g/mol [2]. It is a member of a broader class of compounds historically investigated for analgesic and spasmolytic properties, with the 3-pyrrolidinol scaffold being recognized in the literature as a pharmacophore for central nervous system activity [3].

1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol Propionate: Substitution Risks


Within the 3-aryl-3-pyrrolidinol propionate class, subtle variations in N-substitution and C-substitution produce profound and divergent pharmacological outcomes, rendering simple interchange of analogs highly problematic. The 1-allyl moiety in CAS 102280-71-7 is structurally distinct from the 1-methyl group found in related analgesics such as prodilidine (1,2-dimethyl-3-phenyl-3-pyrrolidinol propionate) [1]. Literature precedent demonstrates that the introduction of an N-allyl group onto certain opioid scaffolds can convert an agonist into an antagonist, a phenomenon well-documented for morphinan and other opioid derivatives [2]. Specifically, within the 3-phenylpiperidine/3-phenylpyrrolidine series, the 1-allyl derivative has been shown to antagonize analgesia produced by its 1-phenacyl and 1-methyl counterparts [3]. Therefore, assuming equivalent pharmacological activity among analogs with different N-substituents is scientifically unsound and may lead to erroneous research conclusions or suboptimal procurement decisions.

1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol Propionate vs. Analogs


N-Allyl Substitution: Opioid Antagonist Potential

1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS 102280-71-7) possesses a 1-allyl substituent, whereas the clinically studied analgesic prodilidine (CI-427; CAS 3734-16-5) contains a 1-methyl group. In the structurally related 3-phenylpiperidine series, the 1-allyl derivative was demonstrated to antagonize the analgesic effects of both the 1-phenacyl derivative and morphine [1]. This pharmacological divergence is consistent with the well-established observation that N-allyl substitution on opioid-like scaffolds converts agonists into antagonists or partial agonists [2].

Analgesic Opioid Antagonist Structure-Activity Relationship

Physicochemical Comparison with Isopropyl and Allyl-Methyl Analogs

1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate has a molecular weight of 273.37 g/mol and a calculated LogP of 3.05 [1]. In contrast, the 1-isopropyl analog (CAS 101866-74-4) has a molecular weight of 275.39 g/mol [2], and the 4-allyl-1-methyl analog (CAS 102280-72-8) has a molecular weight of 290.38 g/mol . The allyl group at the 1-position in the target compound provides a unique balance of lipophilicity and molecular volume compared to the saturated isopropyl group or the rearranged allyl/methyl substitution pattern.

Physicochemical Properties Blood-Brain Barrier Drug Discovery

Abuse Liability Advantage Over Potent Agonists

Prodilidine, the 1-methyl analog, has an analgesic potency approximately one-third that of codeine and exhibits low abuse potential [1]. While direct abuse liability data for CAS 102280-71-7 are not available, the 1-allyl substitution pattern is strongly associated with opioid antagonist activity rather than agonist activity [2][3]. Antagonists typically lack the euphoric effects that drive abuse and dependence. Therefore, CAS 102280-71-7 is expected to have an even lower abuse liability profile than prodilidine, which is already considered low-risk.

Abuse Liability Opioid Antagonist Safety Pharmacology

Applications of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol Propionate


Opioid Antagonist Mechanisms and Non-Addictive Analgesia

Based on the established structure-activity relationship that N-allyl substitution on opioid-like scaffolds confers antagonist properties [1], CAS 102280-71-7 is ideally suited as a research tool for probing opioid receptor antagonism. Unlike the agonist analog prodilidine, this compound may serve as a lead structure for developing novel opioid antagonists or non-addictive analgesics. Its use is particularly relevant in academic and pharmaceutical research programs targeting pain management without the abuse liability associated with traditional opioids [2].

Comparative Profiling of 3-Arylpyrrolidinol Propionate Analogs

The distinct substitution pattern of CAS 102280-71-7 (1-allyl, 2-methyl) compared to prodilidine (1,2-dimethyl) and the 4-allyl analog (1-methyl, 4-allyl) makes it a valuable comparator in systematic structure-activity relationship studies [3]. Research organizations procuring this compound can conduct parallel in vitro and in vivo assays to directly quantify the impact of N-allyl versus N-methyl substitution on receptor binding affinity, functional activity, and behavioral pharmacology. Such head-to-head comparisons are essential for refining pharmacophore models of the 3-aryl-3-pyrrolidinol scaffold [4].

CNS-Penetrant Medicinal Chemistry Scaffold

With a molecular weight of 273.37 g/mol and a calculated LogP of 3.05 [5], CAS 102280-71-7 resides within the physicochemical space favorable for blood-brain barrier penetration (typically MW < 400 and LogP between 1-4). This positions the compound as a suitable starting scaffold for medicinal chemistry optimization aimed at CNS targets. The presence of the allyl group provides a synthetic handle for further derivatization, while the propionate ester can be hydrolyzed to reveal the tertiary alcohol for additional functionalization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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